5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo[3,2-b][1,2,4]triazole class, a bicyclic heterocyclic scaffold known for its pharmacological versatility. This structure integrates a thiazole ring fused with a 1,2,4-triazole, further substituted at position 5 by a hybrid (3-methylpiperidin-1-yl)(phenyl)methyl group.
Properties
IUPAC Name |
5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-6-5-9-20(10-12)14(13-7-3-2-4-8-13)15-16(22)21-17(23-15)18-11-19-21/h2-4,7-8,11-12,14,22H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVQEAXGRXECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules. The interaction of the compound with its targets leads to these diverse effects.
Biological Activity
The compound 5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.49 g/mol. The structure includes a fused thiazole and triazole ring system, which is known to enhance biological activity through various interactions with biomolecules.
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazoles have shown significant antimicrobial properties . The triazole moiety is particularly noted for its ability to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. In studies involving similar compounds:
- Antifungal Activity : Compounds in this class have demonstrated effectiveness against various fungal strains by inhibiting growth and reproduction through disruption of ergosterol synthesis .
- Antibacterial Activity : Research indicates that derivatives exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of thiazolo[3,2-b][1,2,4]triazoles are also well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells:
- Cell Line Studies : The compound's derivatives have been tested against several cancer cell lines (e.g., MCF-7 and HCT116), showing IC50 values indicating potent cytotoxic effects .
- Mechanism of Action : The proposed mechanisms include inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Some studies suggest that compounds like this compound may possess anti-inflammatory properties:
- Research Findings : In vivo models demonstrated a reduction in inflammatory markers when treated with similar thiazolo-triazole derivatives .
Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal and bacterial metabolism.
- Interaction with DNA : Some derivatives may intercalate with DNA or inhibit topoisomerases, disrupting replication in cancer cells.
- Modulation of Cell Signaling Pathways : Anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds derived from this class were evaluated using maximal electroshock and pentylenetetrazole seizure models. One derivative exhibited a protective index indicating its potential as a candidate for new antiepileptic drugs with improved efficacy and safety profiles .
2. Anti-inflammatory Properties
The thiazolo[3,2-b][1,2,4]triazole structure has been linked to anti-inflammatory effects. Research indicates that derivatives can inhibit inflammatory pathways and cytokine production, making them promising candidates for treating inflammatory diseases. A study found that certain derivatives showed significant anti-inflammatory activity in various animal models .
3. Antimicrobial Activity
Compounds within this class have also demonstrated antimicrobial properties against a range of pathogens. The presence of both thiazole and triazole rings enhances their interaction with microbial targets. Studies have reported effective inhibition of bacterial growth and potential applications in developing new antibiotics .
4. Anticancer Potential
The fused triazole-thiazole system has been recognized for its anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Their mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
Agricultural Applications
1. Pesticidal Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their pesticidal properties. Their ability to disrupt cellular processes in pests makes them suitable candidates for developing new agrochemicals aimed at pest control without harming non-target species .
Material Science Applications
1. Role in Organic Electronics
Research into the electronic properties of thiazolo[3,2-b][1,2,4]triazoles suggests their potential use in organic electronic devices. The unique electronic structure may enable their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics and energy-efficient devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Brieflands | Anticonvulsant Evaluation | Identified several derivatives with significant protective indices against seizures. |
| PMC | Anti-inflammatory Activity | Demonstrated strong anti-inflammatory effects through cytokine modulation in animal models. |
| Farmacia Journal | Antimicrobial Properties | Reported effective antibacterial activity against multiple strains of bacteria. |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations in analogs involve substituents at position 5 (aryl, alkyl, or heteroaromatic groups) and position 2 (functional groups influencing electronic or steric profiles). Below is a comparative analysis with selected analogs:
*Estimated based on molecular formula (C21H26N4OS).
Key Observations:
- Substituent Impact on Activity: The 4-fluorophenyl analog (3c) exhibited potent anticonvulsant activity in the maximal electroshock (MES) model, highlighting the role of halogenation in enhancing CNS activity .
- Piperidinyl Modifications : The target compound’s 3-methylpiperidinyl group differs from the 4-methylpiperidinyl group in G857-1690 . This positional isomerism may alter steric interactions with biological targets, though activity data are lacking for direct comparison.
- Synthetic Yields : Compounds with sulfonylphenyl or nitrobenzylidene groups (e.g., 5b) achieved higher yields (~76%) compared to thiophen-2-ylmethylene derivatives (64%) , possibly due to improved reaction kinetics with electron-withdrawing substituents.
Comparison with Other Methods :
- Thiol-ene Click Chemistry : Used for synthesizing 5-substituted analogs with maleimides or lactones, enabling regioselective functionalization .
- Visible-Light-Mediated Synthesis : Employed for fluoromethylated thiazolo-triazoles, achieving high regioselectivity but requiring specialized conditions .
Q & A
Q. What are the optimal synthetic routes for 5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiazolo-triazole core formation : React thioketones or thioamides with hydrazine derivatives under reflux in ethanol or acetonitrile .
Piperidine substitution : Introduce the 3-methylpiperidinyl group via nucleophilic substitution or coupling reactions, optimized with catalysts like Pd(PPh₃)₄ under inert atmospheres .
Final purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methanol .
Key parameters: Temperature (70–100°C), solvent polarity, and reaction time (12–24 hrs) critically affect yield (40–65%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm proton environments (e.g., triazole C-H at δ 8.2–8.5 ppm) and quaternary carbons .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ~428.18 g/mol) .
- X-ray crystallography : Resolve 3D conformation, particularly stereochemistry at the benzylic carbon .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4). Similar analogs show logP ~2.5, indicating moderate lipophilicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; thiazolo-triazole derivatives typically degrade <5% under these conditions .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., triazole cyclization) .
- DFT calculations : Model transition states for piperidine coupling to predict regioselectivity .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the triazole ring .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Re-evaluate IC₅₀ values using uniform protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophores .
Q. How can enantiomeric purity be achieved and validated?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients .
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
Q. What computational approaches predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases). Prioritize residues within 4 Å of the thiazolo-triazole core .
- QSAR modeling : Train models on analog datasets (e.g., IC₅₀ vs. Hammett σ values for substituents) .
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values?
- Methodological Answer :
- Cell line authentication : Verify species origin (e.g., STR profiling for HeLa vs. HEK293) .
- Microenvironment modulation : Re-test under hypoxia (5% O₂) or with serum-free media to assess context-dependent activity .
- Metabolite screening : Use LC-MS to identify active metabolites in cell lysates that may contribute to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
